molecular formula C14H12F2N2O2S B6128553 N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide

Cat. No. B6128553
M. Wt: 310.32 g/mol
InChI Key: SJKABNOONUPEQM-UHFFFAOYSA-N
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Description

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide, also known as DTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulators and has shown promising results in preclinical studies. In

Mechanism of Action

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide exerts its immunomodulatory effects by binding to glucocorticoid-induced tumor necrosis factor receptor (GITR) on T cells. This binding leads to the activation of T cells and inhibition of regulatory T cells, which results in enhanced immune responses. N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has also been shown to enhance the production of cytokines such as interferon-gamma and interleukin-2, which are important for immune responses against cancer cells and infectious agents.
Biochemical and Physiological Effects
N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the proliferation and activation of T cells, which can lead to enhanced immune responses. The compound has also been shown to inhibit the suppressive effects of regulatory T cells, which can lead to enhanced immune responses against cancer cells and infectious agents. N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been shown to enhance the production of cytokines such as interferon-gamma and interleukin-2, which are important for immune responses against cancer cells and infectious agents.

Advantages and Limitations for Lab Experiments

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. The compound has also been extensively studied in preclinical studies, which makes it a well-characterized compound for further research. However, N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has some limitations for lab experiments. The compound is not stable in aqueous solutions, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide. One potential direction is to study the therapeutic potential of N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide in clinical trials for the treatment of autoimmune diseases, cancer, and infectious diseases. Another potential direction is to study the combination therapy of N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide with other immunomodulatory agents for enhanced therapeutic effects. Additionally, further research is needed to understand the mechanism of action of N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide in more detail, which can lead to the development of more potent and selective compounds.

Synthesis Methods

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using a two-step procedure. The first step involves the condensation of 2,6-difluoroaniline with 2-oxo-N-methyl-N-phenylacetamide, which results in the formation of N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-phenylacetamide. The second step involves the reaction of the intermediate product with thiophene-2-carboxylic acid, which leads to the formation of N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, cancer, and infectious diseases. The compound has been shown to modulate the immune system by activating T cells and inhibiting regulatory T cells, which can lead to enhanced immune responses against cancer cells and infectious agents.

properties

IUPAC Name

N-[1-(2,6-difluoroanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-8(17-14(20)11-6-3-7-21-11)13(19)18-12-9(15)4-2-5-10(12)16/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKABNOONUPEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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